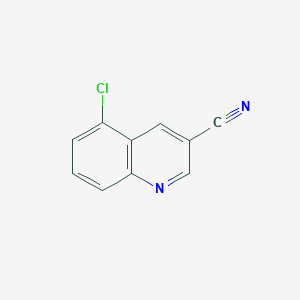

5-Chloroquinoline-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloroquinoline-3-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chloro group at the 5-position and a cyano group at the 3-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for research and industrial applications .

作用机制

Target of Action

It’s worth noting that chloroquine, a related compound, is known to inhibit the action of heme polymerase in malarial trophozoites .

Mode of Action

In the case of chloroquine, it prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme, which kills the parasite .

生化分析

Biochemical Properties

It is known that quinoline derivatives, which 5-Chloroquinoline-3-carbonitrile is a part of, have been used in the synthesis of various biologically active compounds .

Cellular Effects

Related quinoline derivatives have been shown to have significant impacts on cell function .

Molecular Mechanism

Quinoline derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Related quinoline derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Related quinoline derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinoline-3-carbonitrile typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the quinoline ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as triethylamine or sodium hydroxide may be employed to facilitate the reaction .

化学反应分析

Types of Reactions

5-Chloroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group at the 3-position can be reduced to an amine or an aldehyde using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst such as palladium on carbon.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Nucleophilic substitution: Substituted quinoline derivatives with various functional groups.

Reduction: Aminoquinoline or aldehyde derivatives.

Oxidation: Quinoline N-oxide.

科学研究应用

5-Chloroquinoline-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.

Biological Research: The compound is used in the study of enzyme inhibition, particularly targeting DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.

Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Agriculture: The compound is used in the synthesis of agrochemicals, including herbicides and fungicides.

相似化合物的比较

Similar Compounds

2-Chloroquinoline-3-carbaldehyde: Similar in structure but with an aldehyde group at the 3-position instead of a cyano group.

5-Chloroquinoline-3-carboxylic acid: Similar in structure but with a carboxylic acid group at the 3-position instead of a cyano group.

5-Chloro-2-phenylquinoline: Similar in structure but with a phenyl group at the 2-position instead of a cyano group at the 3-position.

Uniqueness

5-Chloroquinoline-3-carbonitrile is unique due to the presence of both the chloro and cyano groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

生物活性

5-Chloroquinoline-3-carbonitrile is a member of the quinoline family, which has gained attention due to its diverse biological activities. This compound has been investigated for its potential applications in antimicrobial, anticancer, and antimalarial therapies. This article presents a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including Vilsmeier–Haack reaction and nucleophilic substitutions. The following table summarizes key synthetic pathways:

| Synthesis Method | Description |

|---|---|

| Vilsmeier–Haack Reaction | Converts 2-chloroquinoline-3-carbaldehyde to 2-chloroquinoline-3-carbonitrile. |

| Aromatic Nucleophilic Substitution | Involves the substitution of halogen with a nitrile group, enhancing biological activity. |

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds within the quinoline family show significant antimicrobial properties. For instance, studies have reported that derivatives of this compound demonstrate effective inhibition against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Streptococcus pyogenes

In vitro studies have shown that certain derivatives exhibit inhibition zones comparable to standard antibiotics like amoxicillin .

Anticancer Potential

The anticancer properties of quinoline derivatives have been widely studied. For example, molecular docking studies suggest that this compound can bind effectively to targets such as topoisomerase IIβ and DNA gyrase B, which are critical in cancer cell proliferation. The binding affinities observed were favorable, indicating potential for further development as anticancer agents .

Antimalarial Activity

Quinoline derivatives are also recognized for their antimalarial properties. Studies have shown that this compound and its analogs can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism often involves interference with the PfCRT transporter, which is crucial for chloroquine resistance .

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives against E. coli and reported an inhibition zone of up to 12 mm for specific compounds derived from this compound . This highlights its potential as an antibacterial agent.

- Anticancer Activity : In silico studies demonstrated that certain derivatives could effectively inhibit cancer cell lines by targeting key enzymes involved in DNA replication and repair processes .

- Antimalarial Properties : A recent investigation into chloroquine resistance found that modifications to quinoline structures could enhance their efficacy against resistant strains of P. falciparum. This suggests that this compound could be pivotal in developing new antimalarial drugs .

属性

IUPAC Name |

5-chloroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDJXCCKDOGUBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C#N)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。